Product packaging for Homocysteine hydrochloride(Cat. No.:CAS No. 20244-20-6)

Homocysteine hydrochloride

Cat. No.: B8456409
CAS No.: 20244-20-6
M. Wt: 171.65 g/mol
InChI Key: PDUMWBLAPMSFGD-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homocysteine hydrochloride is a key reagent for studying the biochemical role of homocysteine, a sulfur-containing amino acid derived from methionine metabolism. In research settings, it is critically important for investigating hyperhomocysteinemia, a condition of elevated homocysteine levels that is an independent risk factor for cardiovascular disease, atherosclerosis, and thromboembolism. Its mechanism of action in studies involves induction of oxidative stress, endothelial dysfunction, and triggering of apoptotic pathways. Homocysteine acts as an allosteric antagonist at Dopamine D2 receptors and an agonist at N-methyl-D-aspartate (NMDA) receptors, contributing to excitotoxicity and underlying its relevance in neurovascular disease, dementia, and migraine research. Beyond neurology and cardiology, this compound is essential in exploring one-carbon metabolism and methylation cycles, as homocysteine sits at a key metabolic junction—it can be remethylated to methionine in a process requiring folate and vitamin B12, or catabolized to cysteine via the transsulfuration pathway, which requires vitamin B6. Research applications also include the study of related compounds like homocysteine thiolactone and the impact of homocysteine on global methylation patterns through its relationship with S-adenosylmethionine (SAMe). This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2S B8456409 Homocysteine hydrochloride CAS No. 20244-20-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20244-20-6

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

(2S)-2-amino-4-sulfanylbutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO2S.ClH/c5-3(1-2-8)4(6)7;/h3,8H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1

InChI Key

PDUMWBLAPMSFGD-DFWYDOINSA-N

Isomeric SMILES

C(CS)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CS)C(C(=O)O)N.Cl

Origin of Product

United States

Biosynthesis and Core Metabolic Pathways of Homocysteine

Methionine Cycle and Homocysteine Formation

The primary route for homocysteine biosynthesis is the methionine cycle, a continuous series of biochemical reactions present in all mammalian tissues. regulations.govresearchgate.net This cycle is central to the transfer of methyl groups, a process vital for the synthesis and regulation of numerous biological molecules. nih.gov

S-Adenosylmethionine (SAM) as a Universal Methyl Donor and its Conversion

The methionine cycle begins with the activation of the essential amino acid methionine. creative-proteomics.com The enzyme methionine adenosyltransferase (MAT) catalyzes the reaction between methionine and ATP, forming S-adenosylmethionine (SAM). creative-proteomics.comresearchgate.net SAM is a high-energy compound and serves as the principal methyl donor for a vast array of transmethylation reactions within the cell. amerigoscientific.comamsbio.com These reactions are crucial for the synthesis of proteins, nucleic acids (DNA and RNA), phospholipids, and neurotransmitters. nih.govamerigoscientific.com In these methylation reactions, SAM donates its methyl group to various acceptor molecules, a process catalyzed by a large family of enzymes known as methyltransferases. researchgate.nettaylorandfrancis.com

S-Adenosylhomocysteine (SAH) Hydrolysis to Homocysteine

Upon donating its methyl group, SAM is converted into S-adenosylhomocysteine (SAH). researchgate.netamerigoscientific.com SAH is a potent inhibitor of most methyltransferase reactions, and its accumulation can significantly impede cellular methylation processes. amerigoscientific.comnih.gov To prevent this inhibition and continue the methionine cycle, SAH is rapidly hydrolyzed in a reversible reaction catalyzed by the enzyme SAH hydrolase (AHCY). wikipedia.orgfrontiersin.org This hydrolysis cleaves SAH into adenosine (B11128) and homocysteine, thus completing the formation of homocysteine within the methionine cycle. nih.govfrontiersin.org The efficiency of this step is crucial for maintaining the cellular methylation capacity, often represented by the SAM/SAH ratio. nih.gov

Remethylation Pathway for Homocysteine Recycling

Once formed, homocysteine can be recycled back to methionine through remethylation pathways. This process is vital for conserving methionine and ensuring a continued supply of SAM for methylation reactions. nih.gov There are two primary pathways for homocysteine remethylation.

Folate-Dependent Remethylation to Methionine (Methionine Synthase Activity)

The most widespread remethylation pathway is dependent on folate and vitamin B12. nih.gov In this pathway, the enzyme methionine synthase (MS), which requires methylcobalamin (B1676134) (a form of vitamin B12) as a cofactor, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine. creative-proteomics.comproteopedia.orgmedlineplus.gov This reaction regenerates methionine and produces tetrahydrofolate (THF). researchgate.netwikipedia.org The 5-MTHF required for this reaction is generated from the folate cycle, specifically through the reduction of 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR). nih.govportlandpress.com This folate-dependent pathway is the only mammalian enzyme that metabolizes 5-MTHF, thereby linking the folate and methionine cycles. wikipedia.orgnih.gov

Key Components of Folate-Dependent Remethylation
Enzyme
Methyl Donor
Cofactor
Products

Betaine-Dependent Remethylation to Methionine (Betaine-Homocysteine Methyltransferase Activity)

An alternative remethylation pathway utilizes betaine (B1666868) as the methyl donor. nih.gov This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). mygenefood.com BHMT transfers a methyl group from betaine (trimethylglycine) to homocysteine, yielding methionine and dimethylglycine. nih.govebi.ac.uk The activity of the BHMT pathway is primarily localized to the liver and kidneys. researchgate.netportlandpress.com This pathway is particularly important as it can function independently of the folate cycle and vitamin B12, providing an alternative route for homocysteine clearance. mygenefood.com In the liver, the BHMT pathway can be responsible for up to 50% of homocysteine remethylation. nih.govnih.gov

Key Components of Betaine-Dependent Remethylation
Enzyme
Methyl Donor
Products
Primary Tissues

Transsulfuration Pathway for Homocysteine Catabolism

When methionine levels are sufficient, homocysteine can be directed away from the remethylation pathways and into the transsulfuration pathway for irreversible catabolism. regulations.govresearchgate.net This pathway, which occurs predominantly in the liver, kidney, small intestine, and pancreas, is the primary route for the synthesis of another sulfur-containing amino acid, cysteine. regulations.govnih.gov

The transsulfuration pathway consists of two key enzymatic steps. First, the enzyme cystathionine (B15957) β-synthase (CBS), which requires pyridoxal-5'-phosphate (vitamin B6) as a cofactor, catalyzes the condensation of homocysteine with serine to form cystathionine. creative-proteomics.comresearchgate.net Subsequently, the enzyme cystathionine γ-lyase (CGL), also dependent on vitamin B6, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. creative-proteomics.comnih.gov The cysteine produced can then be used for the synthesis of proteins, taurine, and the major intracellular antioxidant, glutathione (B108866). amerigoscientific.comnih.gov The regulation between the remethylation and transsulfuration pathways is critical for maintaining homocysteine homeostasis, with S-adenosylmethionine acting as a key allosteric regulator; it activates CBS, directing homocysteine towards catabolism when methionine levels are high. nih.gov

Key Enzymes of the Transsulfuration Pathway
Enzyme 1
Reaction 1
Cofactor for CBS
Enzyme 2
Reaction 2
Cofactor for CGL

Cystathionine β-Synthase (CBS) Catalyzed Condensation with Serine

The initial and rate-limiting step in the transsulfuration pathway is the condensation of L-homocysteine with L-serine to form cystathionine. nih.govnih.gov This irreversible reaction is catalyzed by the enzyme Cystathionine β-Synthase (CBS, EC 4.2.1.22). nih.govproteopedia.org CBS diverts homocysteine from the methionine cycle towards the synthesis of cysteine. pnas.org The reaction involves a β-replacement mechanism where the hydroxyl group of serine is substituted by the thiol group of homocysteine. pnas.org

Human CBS is a complex homotetrameric enzyme, with each subunit containing two essential cofactors: a heme group and pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. proteopedia.orgembopress.org While the heme group is believed to act as a redox sensor, catalysis is dependent on PLP. nih.govacs.org The PLP cofactor is bound to a conserved lysine (B10760008) residue (Lys119) in the active site, forming an internal aldimine (Schiff base). acs.orgnih.gov The catalytic cycle begins when the incoming L-serine displaces the lysine to form an external aldimine, which then releases a water molecule to form a reactive aminoacrylate intermediate. proteopedia.org This intermediate subsequently reacts with the second substrate, L-homocysteine, to produce cystathionine. proteopedia.org

Cystathionine γ-Lyase (CSE) Catalyzed Cysteine Production

Following its synthesis, cystathionine is hydrolyzed in the second step of the transsulfuration pathway, a reaction catalyzed by the enzyme Cystathionine γ-Lyase (CSE, EC 4.4.1.1), also known as cystathionase. nih.govwikipedia.org This enzymatic reaction cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia. proteopedia.orgnih.gov Like CBS, CSE is also a PLP-dependent enzyme. wikipedia.org The PLP cofactor facilitates the cleavage of the sulfur-gamma carbon bond of cystathionine, leading to the release of cysteine. wikipedia.org This step completes the transfer of the sulfur atom from homocysteine to the carbon backbone of serine, resulting in the de novo synthesis of cysteine in mammals. proteopedia.org

Contribution to Intracellular Glutathione Biosynthesis

The cysteine produced via the transsulfuration of homocysteine is a critical and often rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.govpnas.orgnih.gov Studies have shown that in human liver cells, approximately 50% of the cysteine incorporated into glutathione is derived from homocysteine through this pathway. acs.orgnih.gov

Glutathione synthesis is a two-step, ATP-dependent process occurring in the cytosol: nih.gov

γ-Glutamylcysteine formation: The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate (B1630785) and cysteine. nih.govnih.gov

Glutathione formation: The second step is catalyzed by glutathione synthetase (GS), which adds a glycine (B1666218) residue to γ-glutamylcysteine to form glutathione (γ-glutamylcysteinylglycine). nih.govwikipedia.org

By supplying the necessary cysteine, the transsulfuration of homocysteine plays a quantitatively significant role in maintaining the intracellular glutathione pool, which is essential for cellular defense against oxidative stress, detoxification of xenobiotics, and redox signaling. nih.govacs.orgnih.gov

Generation of Hydrogen Sulfide (B99878) (H₂S) as a Gasotransmitter

In addition to their canonical roles in amino acid metabolism, both CBS and CSE are primary enzymes responsible for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). pnas.orgnih.govvt.edu

H₂S can be generated from homocysteine and cysteine through several reactions catalyzed by these enzymes:

CBS can catalyze the condensation of cysteine with homocysteine to produce H₂S. unl.edu It can also generate H₂S directly from cysteine. researchgate.netrsc.org

CSE is considered a major source of H₂S in the cardiovascular system and can produce it from both cysteine and homocysteine. nih.govmdpi.com At physiological concentrations, cysteine is the primary substrate for H₂S generation by CSE. rsc.orgmdpi.com

As a gasotransmitter, H₂S is involved in numerous physiological processes, including the regulation of vascular tone, inflammation, and neurotransmission. johnshopkins.eduyoutube.com It exerts its effects through mechanisms such as the S-sulfhydration of cysteine residues on target proteins, which is a post-translational modification that alters protein function. nih.gov

Enzymes in Homocysteine Metabolism and Related Biosynthesis
EnzymeAbbreviationCofactorPrimary ReactionProduct(s)
Cystathionine β-SynthaseCBSPLP, HemeHomocysteine + Serine → CystathionineCystathionine, H₂S
Cystathionine γ-LyaseCSEPLPCystathionine → Cysteine + α-ketobutyrateCysteine, H₂S
Glutamate-Cysteine LigaseGCL-Glutamate + Cysteine → γ-Glutamylcysteineγ-Glutamylcysteine
Glutathione SynthetaseGS-γ-Glutamylcysteine + Glycine → GlutathioneGlutathione

Allosteric and Coordinated Regulation of Intersecting Pathways

The metabolic fate of homocysteine—whether it is remethylated back to methionine or committed to the transsulfuration pathway—is tightly regulated to meet the cell's needs for methylation and antioxidant capacity. nih.govresearchgate.net This regulation is coordinated primarily by the concentrations of S-adenosylmethionine (SAM), the universal methyl donor derived from methionine. nih.gov

SAM acts as a key allosteric regulator, signaling the methionine status of the cell: nih.gov

Activation of Transsulfuration: When methionine and SAM levels are high, SAM binds to a regulatory domain on CBS. nih.govpnas.org This binding induces a conformational change that relieves autoinhibition and increases the enzyme's catalytic activity by up to fivefold, thereby promoting the flux of homocysteine into the transsulfuration pathway to be converted to cysteine. pnas.orgnih.gov

Inhibition of Remethylation: Concurrently, high levels of SAM inhibit the remethylation pathway by allosterically inhibiting the enzyme methylenetetrahydrofolate reductase (MTHFR), which produces the methyl donor for the methionine synthase reaction. nih.gov

Enzymology and Cofactor Dependencies of Homocysteine Metabolism

Molecular Characterization of Key Enzymes

Methylenetetrahydrofolate reductase (MTHFR) is a pivotal enzyme in folate and homocysteine metabolism. nih.gov It functions as a flavoprotein that catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. clinpgx.orgnih.gov This reaction is the rate-limiting step in the methyl cycle and provides the primary circulatory form of folate, which is essential for the remethylation of homocysteine to methionine. nih.govclinpgx.org

Structurally, the human MTHFR is a homodimer, with each subunit having a molecular weight of approximately 70-77 kDa. nih.govosti.gov The enzyme is composed of two main domains: an N-terminal catalytic domain and a C-terminal regulatory domain, connected by a linker region. uniprot.org The catalytic domain binds the cofactor flavin adenine (B156593) dinucleotide (FAD), while the regulatory domain binds S-adenosylmethionine (SAM), an allosteric inhibitor. uniprot.orgwikipedia.org The binding of SAM to the regulatory domain induces a conformational change that inhibits the enzyme's activity, thus providing a feedback mechanism to regulate the flow of methyl groups. uniprot.org

The catalytic mechanism of MTHFR involves a "ping pong" mechanism, where a substrate binds and forms an intermediate before the product is released, followed by the binding of a second substrate and the release of a second product. uniprot.org The reaction requires NAD(P)H as a hydride donor and the FAD cofactor. clinpgx.org While the E. coli enzyme shows a preference for NADH, the mammalian enzyme is specific for NADPH. clinpgx.org

Enzyme Gene Structure Function Cofactors/Allosteric Regulators
MTHFR MTHFRHomodimerCatalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. clinpgx.orgnih.govFAD, NAD(P)H clinpgx.org

Methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a crucial enzyme that catalyzes the final step in the remethylation of homocysteine to methionine. nih.gov This reaction involves the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine. nih.gov

The human MTR enzyme is a monomer and its gene encodes for a protein that relies on a cobalamin (vitamin B12) cofactor, specifically methylcob(III)alamin, to facilitate the methyl group transfer. nih.govanl.gov The enzyme cycles between a methylcob(III)alamin state and a cob(I)alamin state. nih.gov MTR forms a multiprotein complex with other enzymes involved in cobalamin metabolism, including methionine synthase reductase (MTRR), to ensure the efficient shuttling and regeneration of the cobalamin cofactor. nih.govacs.org

Deficiencies or deregulation of MTR can lead to elevated levels of homocysteine (hyperhomocysteinemia), which is associated with various health issues. researchgate.net

Enzyme Gene Structure Function Cofactors/Allosteric Regulators
MTR MTRMonomerCatalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine to form methionine. nih.govMethylcobalamin (B1676134) (Vitamin B12), Zinc nih.gov

Methionine synthase reductase (MTRR) is essential for maintaining the activity of methionine synthase. mygenefood.com During the catalytic cycle of MTR, the cob(I)alamin cofactor can occasionally become oxidized to an inactive cob(II)alamin state. nih.gov MTRR is responsible for the reductive reactivation of this inactive MTR-cob(II)alamin complex. nih.gov

The MTRR gene encodes a member of the ferredoxin-NADP(+) reductase (FNR) family of electron transferases. nih.gov The enzyme catalyzes the reductive methylation of the inactive cob(II)alamin back to the active cob(I)alamin form, utilizing S-adenosylmethionine as a methyl donor and NADPH as a reductant. nih.gov MTRR contains binding sites for FAD, FMN, and NADP. nih.gov

Mutations in the MTRR gene can lead to impaired reactivation of MTR, resulting in functional methionine synthase deficiency and subsequent hyperhomocysteinemia. mygenefood.com

Enzyme Gene Structure Function Cofactors/Allosteric Regulators
MTRR MTRRMember of the FNR family of electron transferasesReactivates methionine synthase by reductive methylation of the inactive cob(II)alamin cofactor. nih.govFAD, FMN, NADP nih.govnih.gov

Cystathionine (B15957) β-synthase (CBS) is the key enzyme in the transsulfuration pathway, which channels homocysteine away from the remethylation cycle and towards the synthesis of cysteine. virginia.edu It catalyzes the condensation of homocysteine with serine to form cystathionine. nih.gov

The human CBS enzyme is a homotetramer, with each 63-kDa subunit containing three functional domains. The central catalytic core is flanked by an N-terminal heme-binding domain and a C-terminal regulatory domain. The catalytic domain binds the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which is the active form of vitamin B6. virginia.edu The C-terminal domain contains two CBS domains and is responsible for allosteric activation by S-adenosyl-L-methionine (SAM). The heme cofactor is thought to function as a redox sensor, modulating the enzyme's activity in response to changes in the cellular redox state. virginia.edu

The binding of SAM to the regulatory domain induces a conformational change that activates the enzyme, thereby increasing the flux of homocysteine into the transsulfuration pathway when methionine levels are high. virginia.edu

Enzyme Gene Structure Function Cofactors/Allosteric Regulators
CBS CBSHomotetramerCatalyzes the condensation of homocysteine and serine to form cystathionine. nih.govPyridoxal 5'-phosphate (PLP), Heme, S-adenosyl-L-methionine (SAM) virginia.edu

Betaine-homocysteine S-methyltransferase (BHMT) provides an alternative pathway for the remethylation of homocysteine to methionine, particularly in the liver and kidneys. This enzyme utilizes betaine (B1666868) as the methyl donor.

BHMT is a zinc metalloenzyme. nih.gov The human enzyme is a homotetramer, with each monomer containing an active site. The core of each monomer forms an (α/β)8 barrel structure. The catalytic mechanism follows an ordered bi-bi reaction, where homocysteine is the first substrate to bind, and methionine is the last product to be released. virginia.edunih.gov The binding of homocysteine induces a conformational change that creates the binding site for betaine. nih.gov The active site contains a zinc atom that is crucial for the alkylation of the homocysteine thiol. nih.govvirginia.edu

Enzyme Gene Structure Function Cofactors/Allosteric Regulators
BHMT BHMTHomotetramerCatalyzes the remethylation of homocysteine to methionine using betaine as a methyl donor.Zinc wikipedia.orgnih.gov

S-adenosylhomocysteine hydrolase (AHCY) is the only mammalian enzyme known to catalyze the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine (B11128) and homocysteine. This reaction is critical for cellular methylation processes, as AdoHcy is a potent inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. By removing AdoHcy, AHCY ensures that methylation reactions can proceed efficiently.

The reaction catalyzed by AHCY thermodynamically favors the synthesis of AdoHcy, but in vivo, the reaction proceeds in the hydrolytic direction due to the rapid removal of the products, adenosine and homocysteine. The enzyme requires NAD+ as a cofactor. Human AHCY is a homotetramer, with each subunit binding one molecule of NAD+.

Enzyme Gene Structure Function Cofactors/Allosteric Regulators
AHCY AHCYHomotetramerCatalyzes the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine.NAD+

Cystathionine γ-Lyase (CSE)

Cystathionine γ-lyase (CSE), also known as cystathionase (CTH), is a key enzyme in the transsulfuration pathway, which channels homocysteine away from the remethylation cycle and toward the synthesis of cysteine. wikipedia.orgimrpress.com It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.org

The primary and canonical function of CSE is to catalyze the final step of the transsulfuration pathway. This involves an α,γ-elimination reaction that cleaves cystathionine, the product of the preceding reaction catalyzed by cystathionine β-synthase (CBS). imrpress.comnih.gov The breakdown of cystathionine by CSE yields L-cysteine, α-ketobutyrate, and ammonia. wikipedia.orgresearchgate.net

Structurally, human CSE is a tetrameric enzyme, forming a "dimer of dimers" architecture. wikipedia.orgnih.gov The active site is located at the interface between two monomers, with the essential PLP cofactor covalently bound to a specific lysine (B10760008) residue (Lys212) via a Schiff base linkage. wikipedia.orgnih.gov CSE belongs to a family of PLP-dependent enzymes involved in cysteine and methionine metabolism. acs.org

In addition to its canonical role, CSE exhibits catalytic promiscuity, meaning it can catalyze other reactions. For instance, it can perform an α,β-elimination of cystathionine to produce homocysteine, pyruvate, and ammonia. nih.gov Furthermore, CSE is recognized as a major endogenous producer of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule, using L-cysteine and, to a lesser extent, L-homocysteine as substrates. imrpress.comnih.govnih.gov

Property Description References
Enzyme Name Cystathionine γ-Lyase (CSE); Cystathionase (CTH) wikipedia.orgimrpress.com
EC Number 4.4.1.1 wikipedia.org
Cofactor Pyridoxal-5'-phosphate (PLP) wikipedia.org
Primary Reaction L-cystathionine → L-cysteine + α-ketobutyrate + NH₃ wikipedia.orgnih.govresearchgate.net
Structure Tetramer ("dimer of dimers") wikipedia.orgnih.gov
Alternative Functions Hydrogen sulfide (H₂S) production nih.govnih.gov

Roles of Essential Vitamin Cofactors

The primary enzymes that metabolize homocysteine are dependent on cofactors derived from B vitamins. Deficiencies in these vitamins can lead to impaired enzyme function, resulting in the accumulation of homocysteine.

Folate (Vitamin B9) in Methyl Group Donation

Folate (Vitamin B9) is central to one-carbon metabolism, a network of biochemical reactions that transfer one-carbon units for various biosynthetic processes. nih.govresearchgate.net In the context of homocysteine metabolism, folate's role is to provide the methyl group for the remethylation of homocysteine back to methionine. nih.gov

Dietary folate is converted into its biologically active form, tetrahydrofolate (THF), which acts as a carrier for one-carbon groups. creative-proteomics.comnih.gov For homocysteine remethylation, THF is converted to 5,10-methylenetetrahydrofolate, which is then irreversibly reduced to 5-methyltetrahydrofolate (5-mTHF) by the enzyme methylenetetrahydrofolate reductase (MTHFR). proteopedia.org 5-mTHF serves as the primary methyl donor for the vitamin B12-dependent methionine synthase enzyme, which catalyzes the transfer of this methyl group to homocysteine. nih.gov

Vitamin B12 (Cobalamin) as a Cofactor for Methionine Synthase

Vitamin B12 (cobalamin) is an essential cofactor for the enzyme methionine synthase (MS), which links the folate and methionine cycles. nih.govnih.gov The metabolically active form of vitamin B12 in this reaction is methylcobalamin. nih.govresearchgate.net

Methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-mTHF) to homocysteine, resulting in the formation of methionine and the regeneration of tetrahydrofolate (THF). proteopedia.org This reaction cannot proceed without vitamin B12. The cobalamin cofactor acts as an intermediate methyl carrier: it first accepts the methyl group from 5-mTHF to form methylcobalamin and THF, and then donates the methyl group to homocysteine to form methionine. proteopedia.orgebi.ac.uk A deficiency in vitamin B12 traps folate in the 5-mTHF form, a phenomenon known as the "methyl-folate trap," which prevents its recycling to THF and leads to a functional folate deficiency. creative-proteomics.com

Vitamin B6 (Pyridoxal-5′-phosphate) in Transsulfuration Reactions

Vitamin B6, in its active form pyridoxal-5'-phosphate (PLP), is a crucial cofactor for the enzymes of the transsulfuration pathway, which catabolizes homocysteine to cysteine. drugbank.commdpi.com The two key PLP-dependent enzymes in this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.gov

PLP facilitates the enzymatic reactions catalyzed by both CBS and CSE. nih.gov In the first step, CBS uses PLP to catalyze the condensation of homocysteine and serine to form cystathionine. In the second step, CSE uses PLP to break down cystathionine into cysteine, α-ketobutyrate, and ammonia. wikipedia.org Research indicates that the two enzymes have different sensitivities to vitamin B6 availability. CSE activity shows a greater reduction than CBS activity during PLP insufficiency, creating a metabolic bottleneck that leads to the accumulation of cystathionine in states of vitamin B6 deficiency. nih.govnih.gov

Vitamin Cofactor Active Form Primary Enzyme(s) Metabolic Pathway Function References
Folate (B9) 5-Methyltetrahydrofolate (5-mTHF)Methionine Synthase (MS)RemethylationDonates the methyl group for homocysteine conversion to methionine. nih.govresearchgate.net
Vitamin B12 MethylcobalaminMethionine Synthase (MS)RemethylationActs as an intermediate carrier of the methyl group from folate to homocysteine. proteopedia.orgresearchgate.netebi.ac.uk
Vitamin B6 Pyridoxal-5'-phosphate (PLP)Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE)TranssulfurationFacilitates the conversion of homocysteine to cystathionine and then to cysteine. drugbank.commdpi.comnih.gov

Redox Sensitivity of Homocysteine Metabolizing Enzymes

The regulation of homocysteine metabolism is sensitive to the cellular redox state, which is the balance between oxidizing and reducing agents. Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can significantly influence the enzymatic pathways that control homocysteine levels. mdpi.comtandfonline.com

The key enzymes at the junction of the remethylation and transsulfuration pathways—methionine synthase (MS) and cystathionine β-synthase (CBS)—exhibit reciprocal sensitivity to the cellular redox environment. tandfonline.com Under conditions of oxidative stress, the activity of remethylation enzymes like methionine synthase is often inhibited. mdpi.com Concurrently, there is a positive feedback mechanism on CBS, the first enzyme of the transsulfuration pathway. mdpi.com

This redox-dependent regulation effectively diverts the metabolic flux of homocysteine away from the remethylation pathway and towards the transsulfuration pathway. tandfonline.com The rationale for this shift is to increase the synthesis of cysteine, which is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH). grantome.com Glutathione is a major intracellular antioxidant, and its enhanced production serves as a corrective cellular response to combat the initial oxidative insult. tandfonline.comgrantome.com Therefore, the redox sensitivity of these enzymes provides a crucial link between homocysteine metabolism and the maintenance of cellular redox homeostasis. unl.edu

Genetic and Epigenetic Determinants of Homocysteine Homeostasis

Functional Genetic Polymorphisms and Their Influence on Enzyme Activity

Genetic polymorphisms, or variations in the DNA sequence, within genes coding for enzymes involved in homocysteine metabolism can alter the structure and function of these enzymes, leading to impaired homocysteine processing.

MTHFR Gene Variants (e.g., C677T, A1298C)

The methylenetetrahydrofolate reductase (MTHFR) enzyme plays a critical role in the remethylation of homocysteine. Polymorphisms in the MTHFR gene are among the most studied genetic determinants of homocysteine levels.

The C677T polymorphism (rs1801133) is a common variant where a cytosine is replaced by a thymine (B56734) at nucleotide position 677. This results in an alanine (B10760859) to valine substitution in the MTHFR enzyme, leading to a thermolabile enzyme with reduced activity. Individuals homozygous for the T allele (TT genotype) have significantly reduced MTHFR activity, which can be as low as 30% of the normal function. nih.gov Heterozygous individuals (CT genotype) exhibit an intermediate reduction in enzyme activity, approximately 65% of normal. nih.gov This reduced enzymatic efficiency can lead to elevated homocysteine levels, particularly in individuals with low folate status.

The A1298C polymorphism (rs1801131) involves an adenine (B156593) to cytosine substitution at nucleotide 1298, resulting in a glutamate (B1630785) to alanine substitution in the regulatory domain of the enzyme. While the A1298C variant on its own has a less pronounced effect on MTHFR activity compared to C677T, it can still contribute to reduced enzyme function. mygenefood.com Individuals homozygous for the C allele (CC genotype) may have decreased MTHFR activity. Furthermore, individuals who are compound heterozygous for both C677T and A1298C (one copy of each variant) also show decreased MTHFR enzyme activity, which can impact homocysteine metabolism. nih.govwikipedia.org

Impact of MTHFR Polymorphisms on Enzyme Activity

GenotypeEnzyme Activity (% of Normal)Effect on Homocysteine Levels
C677T (CT)~65%Potentially mild elevation
C677T (TT)~30%Associated with elevated levels, especially with low folate
A1298C (CC)Reduced activityMay contribute to elevated levels
Compound Heterozygous (C677T/A1298C)Decreased activityCan lead to elevated levels

CBS Gene Variants (e.g., 844ins68, T833C, G919A)

The cystathionine (B15957) β-synthase (CBS) enzyme catalyzes the first step in the transsulfuration pathway, converting homocysteine to cystathionine. Variants in the CBS gene can impair this pathway, leading to an accumulation of homocysteine.

The 844ins68 polymorphism is an insertion of 68 base pairs in exon 8 of the CBS gene. Interestingly, some studies suggest that the heterozygous state for this insertion may have a protective effect, being associated with lower homocysteine levels. tandfonline.com

The T833C polymorphism (rs2298758) results in an isoleucine to threonine substitution at codon 278 (I278T). This mutation can alter the binding of the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), a form of vitamin B6, to the CBS enzyme, potentially leading to reduced enzyme activity and consequently higher plasma homocysteine levels. mdpi.comnih.gov However, its impact on homocysteine concentrations can be population-dependent. mdpi.com

The G919A polymorphism (rs1801181) leads to a glycine (B1666218) to serine substitution at codon 307 (G307S). This variant has been associated with pyridoxine-unresponsive homocystinuria and can significantly impair CBS enzyme function, thereby affecting homocysteine metabolism. nih.gov

Impact of CBS Polymorphisms on Enzyme Activity and Homocysteine

VariantEffect on Enzyme ActivityInfluence on Homocysteine Levels
844ins68Variable; heterozygous state may be protectiveAssociated with lower levels in some populations tandfonline.com
T833CMay reduce coenzyme binding and activityPotential for elevation, but effects can vary mdpi.com
G919ACan significantly impair functionAssociated with elevated levels

MTR Gene Variants (e.g., A2756G)

The methionine synthase (MTR) enzyme, encoded by the MTR gene, is responsible for the remethylation of homocysteine to methionine, a reaction that requires vitamin B12 as a cofactor.

The A2756G polymorphism (rs1805087) results in an aspartic acid to glycine substitution at codon 919 (D919G). The functional consequence of this variant on enzyme activity and homocysteine levels is still under investigation, with some studies suggesting it may lead to reduced enzyme activity and higher homocysteine levels, while others have found an association with increased enzyme activity and lower homocysteine concentrations. plos.orgsemanticscholar.orgathenslab.gr The conflicting results may be due to interactions with other genetic and dietary factors. Some research indicates that the 2756G allele might be associated with a modest increase in homocysteine levels. researchgate.net

MTRR Gene Variants (e.g., 66A>G)

The methionine synthase reductase (MTRR) enzyme is crucial for maintaining the MTR enzyme in its active state. It does this by regenerating the vitamin B12 cofactor required for MTR function.

The 66A>G polymorphism (rs1801394) in the MTRR gene leads to an isoleucine to methionine substitution at codon 22 (I22M). This variant is located in a putative binding domain for flavin mononucleotide (FMN), a cofactor for MTRR. termedia.pl The G allele has been associated with altered MTRR function, which can indirectly affect MTR activity and lead to elevated homocysteine levels. nih.gov Some studies suggest that the 66GG genotype may result in significantly lower enzymatic activity. geneticlifehacks.com The impact of this polymorphism can be more pronounced when it coexists with other genetic variants, such as the MTHFR C677T polymorphism. mygenefood.com

Gene-Diet Interactions Modulating Homocysteine Levels

The influence of genetic polymorphisms on homocysteine levels is often modulated by nutritional status, particularly the intake of B vitamins that serve as cofactors for the enzymes in homocysteine metabolism.

A prominent example of a gene-diet interaction involves the MTHFR C677T polymorphism and folate status. Individuals with the TT genotype exhibit significantly higher homocysteine levels primarily when their folate intake is low. mdpi.com Increased dietary intake of folate can help to overcome the reduced efficiency of the thermolabile MTHFR enzyme, thereby lowering homocysteine concentrations in these individuals. nih.gov This demonstrates that adequate nutrition can counteract a genetic predisposition to elevated homocysteine.

Similarly, the availability of vitamin B12 is crucial for the function of the MTR enzyme. Therefore, individuals with MTR or MTRR gene variants may be more susceptible to elevated homocysteine levels if their vitamin B12 status is suboptimal. plos.orgbiologists.com For the CBS enzyme, vitamin B6 (pyridoxine) is an essential cofactor, and its deficiency can exacerbate the effects of CBS gene variants on homocysteine metabolism.

Cellular and Molecular Mechanisms in Homocysteine Associated Phenomena

Cellular Adaptive Responses to Altered Homocysteine Concentrations

Cells possess intricate systems to sense and respond to fluctuations in homocysteine levels. These responses are aimed at mitigating potential toxicity and restoring cellular homeostasis. This involves rerouting metabolic pathways, bolstering antioxidant defenses, and modulating inflammatory signals.

Homocysteine sits (B43327) at a critical junction of two major metabolic pathways: remethylation and transsulfuration. The direction of its metabolic flux is tightly regulated. At low concentrations, the conservation of methionine is prioritized through the remethylation pathway. science.gov Conversely, at high concentrations, homocysteine is primarily directed towards the transsulfuration pathway for catabolism. science.gov

Studies in cell models have shown that external factors, such as insulin (B600854) and glucose, can significantly alter these fluxes. For instance, insulin has been found to inhibit the transsulfuration pathway, leading to an increase in cellular homocysteine production. karger.comnih.gov When both insulin and glucose levels are elevated, there is an enhanced remethylation of homocysteine, which subsequently increases the synthesis of S-adenosylmethionine (adoMet). karger.com This shift indicates a dynamic metabolic adaptation to prevent the excessive accumulation of intracellular homocysteine while influencing the cellular methylation potential. karger.com

Interactive Table 1: Factors Influencing Homocysteine Metabolic Flux

FactorObserved Effect on Metabolic FluxPrimary Pathway AffectedConsequenceReference
High InsulinIncreased homocysteine productionInhibition of Transsulfuration- karger.com
High GlucoseIncreased homocysteine remethylationPromotion of RemethylationEnhanced methionine synthesis nih.gov
High Insulin & GlucoseEnhanced homocysteine remethylationInduction of adoMet synthase activityIncreased S-adenosylmethionine (adoMet) karger.com
Methionine RestrictionIncreased overall remethylation flux-Conservation of methionine nih.gov

Elevated homocysteine is a known pro-oxidant, capable of generating reactive oxygen species (ROS) through autooxidation and other mechanisms. nih.gov This oxidative stress triggers a compensatory activation of the cell's endogenous antioxidant defense systems. A key player in this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of numerous antioxidant genes. nih.gov

Research has demonstrated that homocysteine can induce the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of the primary endogenous antioxidant, glutathione (B108866) (GSH), in macrophages. nih.gov This induction is mediated through the activation of Antioxidant Response Elements (AREs) in the gene's promoter, a process dependent on Nrf2. nih.gov The activation of the Nrf2-ARE pathway represents a critical adaptive mechanism to counteract homocysteine-induced oxidative stress by increasing the cell's capacity to synthesize GSH. nih.gov However, some studies have also reported that hyperhomocysteinemia can lead to a decrease in the expression of other antioxidant enzymes like thioredoxin, glutathione peroxidase, and superoxide (B77818) dismutase, suggesting that the adaptive response can be overwhelmed or context-dependent. researchgate.netmdpi.com

Homocysteine is recognized as a modulator of inflammatory responses. It can induce the expression of a wide range of pro-inflammatory genes in various cell types, including monocytes and retinal pigment epithelial cells. nih.govresearchgate.net Studies have shown that homocysteine can upregulate the expression of cytokines and chemokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net

The mechanism of this pro-inflammatory signaling involves the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net Homocysteine can trigger signaling cascades that lead to the activation of NF-κB, which then translocates to the nucleus and drives the transcription of inflammatory genes. nih.gov This response can contribute to vascular inflammation and is considered a key element in the pathogenesis of conditions like atherosclerosis. nih.govresearchgate.net Furthermore, homocysteine has been shown to inhibit the production of the anti-inflammatory gasotransmitter hydrogen sulfide (B99878) (H2S) by causing hypermethylation of the promoter for the enzyme cystathionine (B15957) γ-lyase (CSE) in macrophages, thereby exacerbating the inflammatory state. tandfonline.com

Intracellular Signaling Cascades Influenced by Homocysteine

Homocysteine exerts its diverse cellular effects by impinging on fundamental intracellular signaling cascades that govern cell fate decisions such as proliferation, survival, and death. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two of the most significant cascades modulated by homocysteine.

The MAPK family of protein kinases, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are central to converting extracellular stimuli into cellular responses. wikipedia.org A substantial body of research indicates that homocysteine can activate various arms of the MAPK pathway in different cell types.

In vascular smooth muscle cells (VSMCs), homocysteine has been shown to induce DNA synthesis and proliferation by activating the MAPK kinase (MEK)/ERK pathway. nih.gov This effect appears to be independent of hydrogen peroxide, a byproduct of homocysteine metabolism. nih.gov Similarly, in mesangial cells, homocysteine leads to a calcium-dependent increase in Erk activity, resulting in increased cell proliferation and the induction of endoplasmic reticulum stress. nih.gov In platelets, homocysteine stimulates the rapid and sustained phosphorylation of p38 MAPK, which in turn activates cytosolic phospholipase A2, contributing to platelet hyperactivity. nih.gov This activation of MAPK pathways by homocysteine is a critical mechanism through which it promotes proliferative and inflammatory responses in the vasculature. nih.govresearchgate.net

The PI3K/Akt pathway is a crucial signaling route that promotes cell survival, growth, and proliferation. ahajournals.org The influence of homocysteine on this pathway is complex and appears to be cell-type and context-dependent. Some studies report an inhibitory effect, while others suggest its activation is part of a protective response.

In human umbilical vein endothelial cells (HUVECs), high levels of homocysteine have been demonstrated to induce cell cycle G1 arrest by inhibiting the PI3K/Akt pathway. karger.com This inhibition leads to the dephosphorylation (activation) of the downstream transcription factor FOXO3a (also known as FKHRL1), which upregulates the cyclin-dependent kinase inhibitor p27kip1. karger.com Conversely, other studies suggest that activation of the PI3K/Akt pathway can be protective against homocysteine-induced damage. For instance, certain therapeutic agents have been shown to mitigate homocysteine-induced endothelial cell senescence and injury by activating the PI3K/Akt-eNOS signaling pathway. nih.govtandfonline.com This suggests that while homocysteine itself may suppress this pro-survival pathway in some contexts, stimulating PI3K/Akt signaling could be a viable strategy to counteract its detrimental effects.

Interactive Table 2: Homocysteine's Impact on Intracellular Signaling Pathways

PathwayKey MoleculesCell Type(s) StudiedObserved Effect of HomocysteineDownstream ConsequenceReference(s)
MAPK/ERK MEK, ErkVascular Smooth Muscle Cells, Mesangial CellsActivation/PhosphorylationIncreased DNA synthesis and proliferation nih.govnih.gov
MAPK/p38 p38 MAPK, cPLA2Platelets, Vascular Smooth Muscle CellsActivation/PhosphorylationPlatelet activation, ROS generation nih.govresearchgate.net
PI3K/Akt PI3K, Akt, FOXO3a, p27kip1Endothelial Cells (HUVECs)Inhibition/Dephosphorylation of AktCell cycle G1 arrest karger.com
PI3K/Akt PI3K, Akt, eNOSEndothelial Cells (HUVECs)(Modulated by protective agents)Attenuation of senescence and injury nih.govtandfonline.com

cAMP/Protein Kinase A (PKA) Signaling Axis

Homocysteine hydrochloride has been shown to exert influence on cellular functions through the modulation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. Research indicates that homocysteine can elevate intracellular cAMP levels. nih.gov This increase in cAMP subsequently activates PKA, a key enzyme in many cellular processes. nih.gov

In hepatocytes, for instance, treatment with homocysteine leads to a significant increase in hepatic cAMP levels and PKA activity. nih.gov This activation of the cAMP/PKA axis is a critical step in mediating the homocysteine-induced activation of the cAMP-response element-binding protein (CREB). nih.gov CREB is a transcription factor that regulates the expression of numerous genes, including those involved in lipid and glucose metabolism. nih.gov Studies using HepG2 cells demonstrated that homocysteine concentrations between 50 to 100 micromol/L significantly enhanced CREB phosphorylation and its DNA binding activity. nih.gov The inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis, was found to prevent the PKA activation and subsequent CREB phosphorylation induced by homocysteine, confirming the pathway's dependence on cAMP. nih.gov

Beyond the liver, homocysteine has been observed to activate Protein Kinase C (PKC), another important signaling kinase, in various cell types, including macrophages and monocytes. nih.govnih.gov This activation can be a prerequisite for downstream effects, such as the activation of NADPH oxidase. nih.gov

Cell TypeHomocysteine ConcentrationObserved Effect on cAMP/PKA PathwayDownstream ConsequenceReference
Rat Liver / HepG2 Cells50-100 µMIncreased intracellular cAMP, Activated PKAIncreased CREB phosphorylation and DNA binding nih.gov
J774 MacrophagesNot SpecifiedIncreased PKC activityIncreased Lipoprotein Lipase (LPL) mRNA expression nih.gov
THP-1 Monocytes20-100 µMIncreased PKC activity (specifically PKCβ)Phosphorylation of NADPH oxidase subunits (p47phox, p67phox) nih.gov

N-Methyl-D-Aspartate Receptor (NMDAR) Involvement in Cellular Responses

Homocysteine is recognized as an agonist of the N-methyl-D-aspartate receptor (NMDAR), a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neuronal function. nih.govresearchgate.net Its interaction with NMDARs can trigger a cascade of cellular events, including excitotoxicity, which is implicated in neuronal cell death. researchgate.netynu.edu.cn

The modulatory effects of homocysteine on NMDARs are complex. Studies have shown that homocysteine can reduce the desensitization of NMDARs, thereby enhancing the total charge transfer and prolonging the receptor's activation state. nih.gov This effect has been observed in cultured mouse neurons, human embryonic kidney cells transfected with NMDAR subunits, and hippocampal slices. nih.gov The impact of homocysteine on the peak amplitude of NMDAR currents is dependent on the specific GluN2 subunit composition of the receptor. nih.gov For example, GluN1/GluN2A-containing receptors show an increase in peak amplitude when exposed to homocysteine, while GluN1/GluN2B-containing receptors exhibit a decrease. nih.gov

Activation of NMDARs by homocysteine leads to a significant influx of calcium (Ca²⁺) into the cell. researchgate.netynu.edu.cnarvojournals.org This elevation in intracellular calcium is a central event that triggers downstream signaling pathways, including the activation of extracellular signal-regulated kinase (ERK), which can ultimately lead to neuronal apoptosis. nih.govresearchgate.net This mechanism has been implicated in the pathophysiology of various neurological and retinal disorders. nih.govarvojournals.orgmdpi.com In retinal ganglion cells, homocysteine-induced toxicity is mediated through direct NMDAR stimulation, leading to oxidative stress and cell death. arvojournals.org

NMDAR Subunit CompositionEffect of Homocysteine on Peak AmplitudeEffect of Homocysteine on DesensitizationReference
GluN1 + GluN2AIncreaseReduced nih.gov
GluN1 + GluN2BDecreaseReduced nih.gov
GluN1 + GluN2DNo Significant ChangeReduced nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism through which homocysteine exerts its pathological effects is by inducing oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity. mdpi.commdpi.com The generation of ROS in the presence of elevated homocysteine levels occurs through several distinct mechanisms.

One major pathway is the auto-oxidation of homocysteine's free sulfhydryl group. nih.govnih.gov This process can lead to the formation of superoxide anions and hydrogen peroxide. nih.gov Furthermore, homocysteine has been shown to activate cellular enzymes that produce ROS. A key example is NADPH oxidase, which is activated in monocytes and other vascular cells upon exposure to homocysteine, leading to increased superoxide production. nih.govmdpi.com

Another significant mechanism involves the uncoupling of endothelial nitric oxide synthase (eNOS). mdpi.com In this state, eNOS produces superoxide anions instead of the vasoprotective nitric oxide (NO). mdpi.com Homocysteine can also enhance the release of ROS from mitochondria. nih.gov Research in myocardial cells has demonstrated that homocysteine increases mitochondrial ROS generation and the release of cytochrome c into the cytosol, indicative of mitochondrial dysfunction. nih.gov Interestingly, the effect of homocysteine on ROS production can be biphasic; in some endothelial cells, it causes an initial inhibitory effect followed by a long-term stimulatory effect on ROS generation. researchgate.net

Mechanism of ROS GenerationKey Cellular Component InvolvedResulting ROSReference
Auto-oxidationFree thiol group of HomocysteineSuperoxide, Hydrogen Peroxide nih.govnih.gov
Enzyme ActivationNADPH OxidaseSuperoxide nih.govmdpi.com
Enzyme UncouplingEndothelial Nitric Oxide Synthase (eNOS)Superoxide mdpi.com
Mitochondrial DysfunctionMitochondriaMitochondrial Superoxide nih.gov

Post-Translational Protein Modifications by Homocysteine

Homocysteine can covalently modify proteins post-translationally through two primary mechanisms: thiolation and homocysteinylation. These modifications can alter protein structure and function, contributing to cellular damage.

Protein thiolation, also known as S-homocysteinylation, involves the formation of a mixed disulfide bond between the thiol group of homocysteine and a free cysteine residue on a protein. mdpi.comnih.gov In plasma, a significant portion of homocysteine exists in an oxidized, disulfide form, readily reacting with other thiol-containing molecules, including protein cysteine residues. mdpi.compractical-haemostasis.com This reaction incorporates homocysteine onto the protein surface, which can alter the protein's redox state and potentially its biological activity. This process is a direct consequence of the reactivity of homocysteine's sulfhydryl group within the cellular and extracellular redox environment.

Protein N-homocysteinylation is a distinct and more damaging modification that involves the acylation of protein lysine (B10760008) residues. nih.govnih.gov This process is not mediated by homocysteine directly but by its highly reactive metabolite, homocysteine thiolactone. nih.govwikipedia.org Homocysteine thiolactone is a cyclic thioester formed by methionyl-tRNA synthetase in an error-editing reaction that prevents the incorrect incorporation of homocysteine into proteins during translation. nih.govencyclopedia.pubnih.gov

This reactive thiolactone can then acylate free amino groups, particularly the ε-amino group of lysine residues, forming a stable amide bond. nih.govnih.gov This N-homocysteinylation introduces a new, reactive thiol group onto the protein, which can alter the protein's structure, charge, and susceptibility to oxidation. nih.govencyclopedia.pub Such modifications have been shown to cause protein damage, induce aggregation, and lead to the inactivation of enzymes. nih.govnih.govresearchgate.net

Modification TypeHomocysteine MetaboliteTarget Amino AcidChemical Bond FormedConsequence
Thiolation (S-homocysteinylation) HomocysteineCysteineDisulfide (-S-S-)Alters protein redox state
Homocysteinylation (N-homocysteinylation) Homocysteine ThiolactoneLysineAmide (isopeptide)Alters protein structure and function; can lead to inactivation and aggregation

Role in Cellular Redox Homeostasis and Imbalance

Homocysteine plays a significant role in disrupting cellular redox homeostasis, pushing the cellular environment towards a pro-oxidative state. nih.gov This disruption is a cumulative result of increased ROS production and the impairment of cellular antioxidant defense systems. mdpi.commdpi.com The toxic effects of homocysteine are often attributed to this perturbation of the delicate balance between oxidants and antioxidants. nih.govresearchgate.net

Elevated homocysteine levels can directly impact the redox state of specific cellular compartments, such as the endoplasmic reticulum (ER). nih.govresearchgate.net Studies show that homocysteine disrupts ER redox homeostasis by upregulating the pro-oxidant enzyme ER oxidoreductin-1α (Ero1α) while downregulating the antioxidant enzyme glutathione peroxidase 7 (GPx7). nih.govresearchgate.net This imbalance leads to ER-specific oxidative stress and inflammation. nih.gov

Furthermore, the metabolism of homocysteine is intrinsically linked to the synthesis of cysteine, a precursor for the major intracellular antioxidant glutathione (GSH). researchgate.net While homocysteine can be converted to cysteine via the transsulfuration pathway, disruptions in this pathway can affect GSH levels. mdpi.com Paradoxically, while homocysteine contains a reducing thiol group, its net effect in pathological concentrations is overwhelmingly pro-oxidant, contributing to a state of redox imbalance that underlies its association with various diseases. mdpi.comresearchgate.netmdpi.com

Interplay with Other Endogenous Biomarkers and Metabolites

This compound's metabolic pathways and pathological effects are intricately linked with a variety of endogenous biomarkers and metabolites. These interactions are crucial in understanding the systemic impact of elevated homocysteine levels, a condition known as hyperhomocysteinemia.

Vitamins and Co-factors: The metabolism of homocysteine is heavily dependent on several B vitamins that act as essential co-factors for the enzymes involved in its metabolic pathways. nih.govnih.gov

Folate (Vitamin B9): Folate, in its active form 5-methyltetrahydrofolate, is a critical co-substrate for the remethylation of homocysteine back to methionine, a reaction catalyzed by methionine synthase. nih.govmdpi.com Folic acid supplementation has been shown to effectively lower homocysteine levels. nih.gov

Vitamin B12 (Cobalamin): Vitamin B12 is an essential cofactor for methionine synthase. A deficiency in Vitamin B12 can lead to impaired remethylation of homocysteine, resulting in its accumulation. nih.govnih.gov

Vitamin B6 (Pyridoxine): Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate, is a crucial cofactor for the enzyme cystathionine β-synthase (CBS), which catalyzes the first step in the transsulfuration pathway, converting homocysteine to cystathionine. nih.govnih.govmedlineplus.gov Insufficient levels of Vitamin B6 can impair this pathway, leading to elevated homocysteine.

Genetic factors, such as polymorphisms in the gene for methylenetetrahydrofolate reductase (MTHFR), can also impact these interactions. The MTHFR C677T polymorphism, for instance, leads to a less active form of the enzyme, which can result in elevated homocysteine levels, particularly in individuals with low folate status. mdpi.comnih.govcambridge.org

Nitric Oxide (NO) and Endothelial Function: Elevated homocysteine levels are strongly associated with endothelial dysfunction, partly through its interference with the nitric oxide (NO) signaling pathway. physiology.orgmdpi.com

Asymmetric Dimethylarginine (ADMA): Homocysteine has been shown to increase the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS). ahajournals.orgnih.gov This inhibition occurs through the post-translational inhibition of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is responsible for degrading ADMA. ahajournals.orgnih.gov The resulting accumulation of ADMA leads to reduced NO synthesis. ahajournals.orgnih.gov While biochemically linked, the correlation between plasma ADMA and homocysteine can be weak in certain conditions like chronic kidney disease, suggesting different etiologies for their vascular effects. nih.gov

eNOS Uncoupling: Hyperhomocysteinemia can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), causing it to produce superoxide anions instead of NO. mdpi.com This not only reduces the bioavailability of the vasodilator NO but also increases oxidative stress.

Oxidative Stress Markers: Homocysteine is implicated in promoting oxidative stress through various mechanisms. optimaldx.comahajournals.org

Reactive Oxygen Species (ROS): The auto-oxidation of homocysteine's sulfhydryl group can generate reactive oxygen species (ROS), including superoxide anion radicals and hydrogen peroxide. ahajournals.orgmdpi.com This process can be catalyzed by transition metals. ahajournals.org

Antioxidant Systems: Homocysteine can impair antioxidant defense systems. optimaldx.com Conversely, some studies suggest that homocysteine itself may have antioxidative properties under certain conditions. mdpi.com

Lipid Peroxidation: Elevated homocysteine levels have been associated with increased markers of lipid peroxidation, such as 8-isoprostane-prostaglandin F2α (Iso-P) and malondialdehyde (MDA), although some studies show that lowering homocysteine with vitamins does not necessarily reduce these markers. nih.gov

Inflammatory Markers: A growing body of evidence suggests a link between hyperhomocysteinemia and chronic inflammation.

C-Reactive Protein (CRP): Numerous studies have investigated the correlation between homocysteine and C-reactive protein (CRP), a well-established marker of inflammation. ijbamr.comhsforum.comnih.gov Elevated levels of both homocysteine and CRP have been associated with endothelial dysfunction and are considered independent risk factors for cardiovascular disease. ijbamr.comnih.gov Some studies have found a significant positive correlation between serum homocysteine and CRP levels in hypertensive patients. ijbamr.com However, other research indicates a lack of direct association, suggesting that while both are risk factors, the link may not be causal. ahajournals.org

Lipid Metabolism: The interplay between homocysteine and lipid metabolism is complex and multifaceted. nih.govnih.gov

S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH): Homocysteine is a precursor to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. nih.govhealthmatters.io The ratio of S-adenosylmethionine (SAM), the universal methyl donor, to SAH is a critical indicator of cellular methylation capacity. gettested.usnih.gov An elevated homocysteine level can lead to an increase in SAH, thereby decreasing the SAM/SAH ratio and impairing essential methylation reactions, including those involved in lipid metabolism. nih.govfrontiersin.org

Lipoprotein Levels: Hyperhomocysteinemia has been associated with altered lipid profiles. nih.govfrontiersin.org Some studies report a negative correlation between homocysteine and high-density lipoprotein cholesterol (HDL-C) and a positive correlation with low-density lipoprotein cholesterol (LDL-C). nih.gov It is suggested that homocysteine may reduce circulating HDL-C by inhibiting the synthesis of apolipoprotein A-I. nih.gov

Fatty Acid Metabolism: Elevated homocysteine can lead to the deregulation of fatty acid metabolism, including an increase in cellular fatty acid and triacylglycerol content. nih.gov There is also evidence of an interplay between homocysteine metabolism and omega-3 polyunsaturated fatty acids. mdpi.com

Renal Function Markers: The kidneys play a crucial role in homocysteine clearance, and there is a strong association between hyperhomocysteinemia and renal dysfunction. frontiersin.orgresearchgate.net

Creatinine (B1669602) and Blood Urea (B33335) Nitrogen (BUN): Studies have shown a positive and independent association between serum homocysteine levels and markers of renal function such as serum creatinine and blood urea nitrogen (BUN), particularly in older male patients with hypertension. nih.gov

Creatine (B1669601): Endogenous creatine synthesis is a significant consumer of methyl groups from SAM, and this process is linked to homocysteine metabolism. Supplementation with creatine has been investigated for its potential to lower homocysteine, although some studies in patients with end-stage renal disease have shown an increase in homocysteine levels with creatine supplementation. magonlinelibrary.comresearchgate.net

Interactive Data Tables

Table 1: Homocysteine and Key Interacting Biomarkers

Biomarker/MetaboliteNature of Interaction with HomocysteineKey Research Findings
Folate (Vitamin B9) Co-substrate for remethylationDeficiency leads to increased homocysteine. nih.govmdpi.com
Vitamin B12 Co-factor for methionine synthaseDeficiency impairs homocysteine remethylation. nih.govnih.gov
Vitamin B6 Co-factor for cystathionine β-synthaseInsufficiency impairs the transsulfuration pathway. nih.govnih.gov
Nitric Oxide (NO) Indirect inhibition of synthesisHomocysteine increases ADMA, an inhibitor of eNOS. ahajournals.orgnih.gov
ADMA Increased levelsHomocysteine inhibits DDAH, the enzyme that degrades ADMA. ahajournals.orgnih.gov
Oxidative Stress Markers Increased productionHomocysteine auto-oxidation generates ROS. ahajournals.org
C-Reactive Protein (CRP) Positive correlation in some studiesBoth are independent risk factors for cardiovascular disease. ijbamr.comnih.gov
SAM/SAH Ratio Decreased ratioElevated homocysteine increases SAH, a methylation inhibitor. nih.govhealthmatters.iofrontiersin.org
Lipoproteins Altered levelsAssociated with lower HDL-C and higher LDL-C. nih.gov
Creatinine Positive correlationElevated homocysteine is associated with impaired renal function. nih.gov

Table 2: Enzymes and Genes in Homocysteine Metabolism and Their Interactions

Enzyme/GeneRole in Homocysteine MetabolismImpact of Alteration on Homocysteine LevelsInteracting Biomarkers
Methionine Synthase Catalyzes the remethylation of homocysteine to methionine.Reduced activity leads to increased homocysteine.Vitamin B12 (co-factor)
Cystathionine β-synthase (CBS) Catalyzes the first step of the transsulfuration pathway. nih.govwikipedia.orgresearchgate.netDeficiencies or mutations lead to hyperhomocysteinemia (homocystinuria). nih.govresearchgate.netVitamin B6 (co-factor), S-adenosylmethionine (allosteric activator)
MTHFR Produces 5-methyltetrahydrofolate, the primary methyl donor for homocysteine remethylation. mdpi.comnih.govC677T polymorphism reduces enzyme activity, leading to elevated homocysteine, especially with low folate. mdpi.comnih.govcambridge.orgFolate
DDAH Degrades ADMA.Homocysteine inhibits its activity, leading to ADMA accumulation and reduced NO synthesis. ahajournals.orgnih.govAsymmetric Dimethylarginine (ADMA)

Methodological Approaches for Homocysteine Quantification in Research

Chromatographic Separation Techniques

Chromatographic methods are widely regarded for their high specificity and sensitivity in quantifying homocysteine. These techniques involve the physical separation of homocysteine from other components in a sample matrix, followed by its detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a robust and commonly used method for the determination of total homocysteine in plasma and serum. nih.govtandfonline.comchromsystems.comnih.gov This technique is noted for its high sensitivity, relative simplicity, and suitability for automation. nih.govelsevier.es

The general procedure involves a multi-step process. nih.gov Initially, disulfide bonds in the sample are reduced to release free homocysteine. This is a critical step as a predominant portion of homocysteine in circulation is bound to proteins or exists in oxidized forms like homocystine. thermofisher.cnthermofisher.com Common reducing agents include tri-n-butylphosphine or dithiothreitol (B142953) (DTT). lcms.czresearchgate.net Following reduction, proteins are precipitated, typically using trichloroacetic acid, and removed. nih.govresearchgate.net

Since homocysteine itself lacks the necessary structural properties for strong UV absorbance or fluorescence, a pre-column derivatization step is essential. tandfonline.com A thiol-specific fluorogenic probe, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonamide (SBD-F) or monobromobimane (B13751), is used to label the homocysteine. nih.govnih.gov The resulting fluorescent derivative is then separated from other sample components on a reverse-phase HPLC column. chromsystems.comtandfonline.com An isocratic mobile phase is often sufficient to achieve baseline separation. nih.gov The fluorescently tagged homocysteine is then detected by a fluorescence detector, typically with excitation and emission wavelengths around 385 nm and 515 nm, respectively. nih.govnih.gov The entire analysis, including sample preparation and chromatography, can be accomplished in a relatively short time frame. chromsystems.com

Table 1: Performance Characteristics of HPLC with Fluorescence Detection for Homocysteine Quantification

ParameterReported ValueReference
Intra-day Coefficient of Variation (CV)4.49% nih.gov
Inter-day Coefficient of Variation (CV)9.79% nih.gov
Mean Recovery97.75% nih.gov
Analysis Time< 6 minutes chromsystems.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) have become benchmark methods for homocysteine quantification due to their high specificity and sensitivity. zivak.comnih.gov These methods are robust and suitable for large-scale, routine determinations in clinical research. springernature.com

The sample preparation for LC-MS/MS is typically straightforward and rapid. thermofisher.cn It involves a reduction step to convert all forms of homocysteine into its free thiol form, followed by protein precipitation to clean up the sample. thermofisher.cnthermofisher.comlcms.czspringernature.com A key advantage of this technique is the use of a stable isotope-labeled internal standard, such as homocystine-d8, which is added early in the sample preparation process. thermofisher.cn This internal standard is processed alongside the endogenous homocysteine and is detected as homocysteine-d4, allowing for accurate correction for any analyte loss during sample handling and analysis. thermofisher.cn

The prepared sample is then injected into the LC system, which performs a rapid separation. The eluent is then introduced into the mass spectrometer. Detection is highly specific, often performed using single reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or hybrid quadrupole-Orbitrap mass spectrometer. thermofisher.cnthermofisher.com This involves selecting the specific mass-to-charge ratio (m/z) of the homocysteine parent ion and then detecting a specific fragment ion produced by its collision-induced dissociation. This high selectivity minimizes interferences from other molecules in the complex biological matrix. nih.gov LC-MS/MS methods are known for their excellent accuracy and precision. thermofisher.com

Table 2: Performance Characteristics of LC-MS/MS for Homocysteine Quantification

ParameterReported ValueReference
Analysis Run Time2.5 minutes zivak.com
Intra-assay Precision (%CV)≤ 2.6% thermofisher.com
Inter-assay Precision (%CV)≤ 2.5% thermofisher.com
Accuracy (% Bias)-4.1% to 5.3% thermofisher.com
Concentration Range5.87 to 50.7 µmol/L thermofisher.cn

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful and highly specific method for homocysteine analysis and is often considered a reference method. oup.comscispace.com However, it typically involves more extensive sample preparation compared to LC-MS/MS. nih.govnih.gov

The procedure begins with the reduction of disulfide bonds in the plasma sample, for which reagents like 2-mercaptoethanol (B42355) can be used. nih.gov A crucial step in GC-MS analysis is the derivatization of the analyte to make it volatile. For homocysteine, this is often achieved by converting it into a bis-tert-butyldimethylsilyl derivative or an N(O,S)-propoxycarbonyl propyl ester. nih.govresearchgate.net A deuterated internal standard is employed to ensure accurate quantification. nih.gov

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and detected. Selected ion monitoring is used to monitor specific ions corresponding to the derivatized homocysteine and the internal standard, providing high specificity. researchgate.net Despite the procedural complexity, GC-MS methods offer excellent precision. nih.gov

Table 3: Performance Characteristics of GC-MS for Homocysteine Quantification

ParameterReported ValueReference
Intra-assay Coefficient of Variation (CV)< 1.06% nih.gov
Inter-assay Coefficient of Variation (CV)< 1.05% nih.gov
Recovery> 83% researchgate.net
Detection Limit< 1 µmol/L researchgate.net
Quantification Limit3 µmol/L researchgate.net

Electrochemical Detection Methods and Biosensors

Electrochemical detection methods and biosensors represent a rapidly evolving area for homocysteine quantification, offering advantages such as high sensitivity, rapid analysis, and potential for miniaturization. mdpi.com These techniques typically involve the direct oxidation or reduction of homocysteine at an electrode surface or the use of a biological recognition element (like an enzyme) coupled to an electrochemical transducer.

A variety of materials have been employed to modify electrodes to enhance their sensitivity and selectivity for homocysteine. Carbon nanotubes (CNTs), particularly those pretreated with acid, have shown excellent electrocatalytic activity toward the oxidation of homocysteine at a low potential. nih.gov One such sensor demonstrated a good dynamic linearity up to 60 µM and a low detection limit of 0.06 µM. nih.gov Another approach uses a glassy carbon electrode modified with carbon nanotubes to selectively detect homocysteine in the presence of interferents like glutathione (B108866), cysteine, and ascorbic acid, achieving a limit of detection of 660 nM. rsc.org

Molecularly imprinted polymers (MIPs) have also been used to create selective recognition sites for homocysteine on electrode surfaces. A label-free biosensor using a MIP combined with a carbon nanotube/chitosan/ionic liquid nanocomposite on a screen-printed carbon electrode demonstrated high sensitivity. nih.gov This sensor had a linear response range of 5.0 to 150 µM and a limit of detection (LOD) of 1.2 µM, with low cross-reactivity to ascorbic acid, cysteine, and methionine. nih.gov

Enzymatic biosensors provide high specificity. One design utilizes a hydrogen sulfide (B99878) sensor coupled with the enzyme methionine α, γ-lyase. imrpress.com The enzyme specifically reacts with homocysteine to produce hydrogen sulfide, which is then measured electrochemically. This method showed a wide linear range from 0.5 to 200 µM and a detection limit of 150 nM. imrpress.com Another enzymatic sensor employed recombinant cystathionine (B15957) β-synthase (CBS) on a nanoporous gold electrode. mdpi.com This biosensor achieved a low detection limit of 1.31 µM and high sensitivity, demonstrating strong anti-interference capability in urine samples. mdpi.com

Table 2: Comparison of Different Electrochemical Biosensors for Homocysteine

Sensor TypeLinear Range (µM)Limit of Detection (LOD)Reference
Acid-pretreated Carbon Nanotube ElectrodeUp to 600.06 µM nih.gov
Molecularly Imprinted Polymer (MIP) Sensor5.0 - 1501.2 µM nih.gov
Enzymatic (methionine α, γ-lyase) H₂S Sensor0.5 - 2000.15 µM imrpress.com
Enzymatic (Cystathionine β-synthase) Nanoporous Gold SensorNot specified1.31 µM mdpi.com
Carbon Nanotube Modified Glassy Carbon ElectrodeNot specified0.66 µM rsc.org

Amino Acid Analyzer-Based Quantification

Amino acid analyzers, which are based on ion-exchange chromatography (IEC) with post-column derivatization, are a classic and reliable method for quantifying homocysteine and other amino acids. nih.govhitachi-hightech.comhitachi-hightech.com In this technique, the sample, after a reduction step to convert all forms of homocysteine to its free thiol form, is injected into an ion-exchange column. researchgate.nettandfonline.com The separated amino acids are then mixed with a derivatizing reagent, most commonly ninhydrin, which reacts with the amino acids to form a colored compound that can be detected spectrophotometrically. hitachi-hightech.comresearchgate.nettandfonline.com

This method is valued for its ability to provide a comprehensive amino acid profile, allowing for the simultaneous determination of homocysteine and related metabolites like methionine and cysteine in the same run. nih.govscispace.com This can be particularly useful in research to understand the metabolic context of elevated homocysteine levels. nih.govscispace.com

Validation studies have demonstrated the reliability of IEC-based methods. One study evaluating an automated amino acid analyzer found the method to be linear up to at least 190 µmol/L, with a limit of detection of 1.6 µmol/L. nih.govscispace.com The precision was also found to be adequate, with intra-assay coefficients of variation (CVs) ranging from 2.3% to 8.3% and inter-assay CVs from 4.9% to 9.6% across different concentrations. nih.govscispace.com The study also found no interference from other sulfur-containing amino acids and an excellent correlation with an immunoassay method (r = 0.97). nih.govscispace.com While IEC is often more time-consuming than immunoassays, it can be less expensive in terms of reagent costs. nih.govscispace.com

Strategies for Sample Preparation and Derivatization for Total Homocysteine Analysis

The accurate measurement of total homocysteine (tHcy) requires specific sample preparation steps because homocysteine exists in blood in several forms: a free thiol, a disulfide dimer (homocystine), mixed disulfides (e.g., with cysteine), and, predominantly, bound to proteins via disulfide bonds. tandfonline.comthermofisher.cnthermofisher.com Therefore, a crucial first step in any tHcy assay is the reduction of all disulfide bonds to liberate free homocysteine. tandfonline.comthermofisher.cn

Reduction: Common reducing agents include dithiothreitol (DTT), tris-(2-carboxyethyl) phosphine (B1218219) (TCEP), and sodium borohydride. nih.govnih.govnih.gov The choice of reductant can be method-dependent. DTT, for instance, is frequently used in sample preparation for IEC and HPLC methods. nih.govresearchgate.net TCEP is another effective reducing agent used in preparation for LC-MS/MS analysis. nih.gov

Protein Precipitation: Following reduction, high molecular weight proteins are typically removed to prevent interference with the analytical system. This is often achieved by precipitation with acids such as sulfosalicylic acid, trichloroacetic acid, or perchloric acid, followed by centrifugation. oup.comresearchgate.netnih.gov

Derivatization: Because homocysteine lacks a strong native chromophore or fluorophore, a derivatization step is often necessary to enable sensitive detection, particularly for HPLC with fluorescence or UV/Vis detection. researchgate.net

For Fluorescence Detection: A widely used derivatization reagent is 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F). nih.gov Other fluorescent reagents include o-phthalaldehyde (B127526) (OPA), which can be used in a pre-, post-, or on-column derivatization setup, and monobromobimane (mBrB). nih.govnih.govresearchgate.net

For UV/Vis Detection: Reagents like 4,4'-dithiodipyridine can be used for post-column derivatization, creating a product detectable by colorimetry. researchgate.netoup.com Halopyridine-type reagents like 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT) react with thiols to form stable derivatives with intense UV absorption. researchgate.net

For methods like LC-MS/MS, derivatization is not always required, which simplifies sample preparation. nih.gov However, some LC-MS/MS methods may incorporate derivatization to improve chromatographic properties or ionization efficiency. researchgate.net

Analytical Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Detection and Quantification Limits)

Validating an analytical method for homocysteine quantification is essential to ensure that the results are reliable, reproducible, and accurate for research purposes. Validation is performed according to established guidelines and typically assesses several key parameters. researchgate.netelsevier.es

Linearity: This parameter establishes the range over which the assay response is directly proportional to the analyte concentration. For a validated HPLC method, a linear range of 6-100 μM with a coefficient of determination (r²) of 0.9967 was reported. researchgate.netelsevier.es An LC-MS/MS method was shown to be linear from a limit of quantification (LOQ) of 0.117 µmol/L to an upper limit (ULOQ) of 50.70 µmol/L, with a correlation factor (R²) above 0.999. thermofisher.cn

Precision: Precision measures the agreement between replicate measurements. It is typically evaluated at two levels:

Intra-assay precision (repeatability): Assesses variation within a single analytical run. For an HPLC method, intra-assay CVs were under 5%. elsevier.es

Inter-assay precision (reproducibility): Assesses variation between different runs, often on different days or with different analysts. Inter-assay CVs for the same HPLC method were under 6%. elsevier.es An LC-MS/MS method reported inter- and intra-assay CVs between 3.6-5.3% and 2.9-5.9%, respectively. nih.gov

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often determined through recovery studies, where a known amount of homocysteine is added to a sample and the percentage recovered is calculated. Recovery values over 85% are generally accepted for biological fluids. elsevier.es One study reported mean recoveries of 94.2% and 97.8% at two different concentrations. nih.gov

Detection and Quantification Limits:

Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from background noise. For a validated HPLC method, the LOD was 3.12 µM. researchgate.netelsevier.es An S-Ec method reported an LOD of 1.0 µmol/l. redalyc.org

Limit of Quantification (LOQ): The lowest concentration of analyte that can be measured with acceptable precision and accuracy. The LOQ for the same HPLC method was 6.25 µM. researchgate.netelsevier.es

Table 3: Example Validation Parameters for Different Homocysteine Quantification Methods

ParameterHPLC MethodLC-MS/MS MethodIEC Method
Linearity Range (µM)6 - 1000.117 - 50.7Up to 190
Precision (Intra-assay CV%)< 6%3.6 - 5.3%2.3 - 8.3%
Precision (Inter-assay CV%)< 6%2.9 - 5.9%4.9 - 9.6%
Accuracy (Recovery %)> 85%94.2 - 97.8%Not specified
LOD (µM)3.120.11.6
LOQ (µM)6.250.117Not specified

Data compiled from references nih.govscispace.comthermofisher.cnresearchgate.netelsevier.esnih.govresearchgate.net.

In Vitro and in Vivo Models for Homocysteine Research

In Vitro Cell Culture Systems

In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms underlying the effects of homocysteine on various cell types. These models allow for controlled experiments in which the concentration and duration of homocysteine exposure can be precisely manipulated, and cellular responses can be observed without the confounding variables present in whole organisms.

Endothelial and Smooth Muscle Cell Models

The vascular endothelium and underlying smooth muscle cells are primary targets of the detrimental effects of elevated homocysteine levels, a condition known as hyperhomocysteinemia. mdpi.com In vitro models using these cells have been crucial in elucidating the pathophysiology of homocysteine-related vascular disease.

Studies using cultured endothelial cells have demonstrated that homocysteine can induce endothelial injury and dysfunction. mdpi.comsemanticscholar.org This is characterized by increased oxidative stress, inflammation, and apoptosis. nih.gov For instance, treatment of human umbilical vein endothelial cells (HUVECs) with homocysteine has been shown to suppress the activity of nitric oxide synthase and reduce the production of nitric oxide, a key molecule in vasodilation and vascular health. nih.gov Furthermore, homocysteine can promote the expression of pro-inflammatory molecules such as interleukin-1β (IL-1β), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells, contributing to an inflammatory state within the blood vessel wall. nih.gov

In vascular smooth muscle cells (VSMCs), homocysteine has been found to have a mitogenic effect, stimulating their proliferation and migration. mdpi.commdpi.com This is a critical step in the development of atherosclerotic lesions. Research has shown that homocysteine can enhance the proliferation of both human and pig aortic smooth muscle cells in a dose-dependent manner. mdpi.com At the same time, it can inhibit the growth of endothelial cells, creating a pro-atherogenic imbalance. mdpi.com The migratory response of VSMCs to homocysteine may be mediated by other cell types, as one study found that homocysteine stimulated VSMC migration when co-cultured with adipocytes, an effect attributed to the adipokine resistin. nih.gov

Table 1: Effects of Homocysteine on Endothelial and Smooth Muscle Cells in Vitro

Cell Type Model Key Research Findings
Endothelial Cells Human Umbilical Vein Endothelial Cells (HUVECs) Reduced nitric oxide production, increased oxidative stress, induced apoptosis, and promoted inflammation. nih.gov
Smooth Muscle Cells Human and Pig Aortic Smooth Muscle Cells Stimulated proliferation in a dose-dependent manner. mdpi.com
Smooth Muscle Cells Rat Aortic Smooth Muscle Cells (co-cultured with adipocytes) Promoted migration through the induction of resistin from adipocytes. nih.gov

Hepatocyte and Human Hepatoma Cell Lines

The liver plays a central role in homocysteine metabolism. In vitro studies using hepatocytes and human hepatoma cell lines, such as HepG2, have provided insights into how homocysteine affects liver cell function and the regulation of its own metabolism.

Research has demonstrated that homocysteine can inhibit the proliferation of primary cultured hepatocytes. scirp.orgnih.gov This anti-proliferative effect is mediated through the upregulation of p53 and p21Cip1, proteins known to induce cell cycle arrest. scirp.orgnih.gov Studies using the p53-positive HepG2 cell line showed that homocysteine induced cell growth arrest, an effect not observed in the p53-null Hep3B cell line. scirp.orgnih.gov This highlights the importance of the p53 pathway in mediating the effects of homocysteine on hepatocyte proliferation. Furthermore, homocysteine has been shown to induce endoplasmic reticulum (ER) stress in hepatocytes, which in turn activates the unfolded protein response and sterol regulatory element-binding proteins (SREBPs). nih.gov This activation leads to an increased expression of genes involved in cholesterol and triglyceride biosynthesis, potentially explaining the hepatic steatosis (fatty liver) observed in individuals with severe hyperhomocysteinemia. nih.gov

Interestingly, hepatoma cells appear to have a limited capacity for homocysteine uptake compared to other cell types like HeLa cells. nih.gov This suggests that hepatocytes may play a less significant role in clearing homocysteine from the circulation than previously thought. nih.gov

Table 2: Effects of Homocysteine on Hepatocytes and Hepatoma Cell Lines

Cell Line Key Research Findings
Primary Cultured Hepatocytes Inhibited proliferation via upregulation of p53 and p21Cip1. scirp.orgnih.gov
HepG2 (p53-positive) Induced cell growth arrest and ER stress, leading to increased cholesterol and triglyceride biosynthesis gene expression. scirp.orgnih.govnih.gov
Hep3B (p53-null) Did not exhibit homocysteine-induced cell growth arrest. scirp.orgnih.gov

Peripheral Blood Mononuclear Cell (PBMC) Studies

Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are key components of the immune system and are readily accessible for in vitro studies. mdpi.com Research using PBMCs has revealed that homocysteine can modulate immune responses.

In vitro experiments have shown that homocysteine accumulates in the supernatants of stimulated PBMCs. nih.gov Stimulation of PBMCs with mitogens like concanavalin A and phytohaemagglutinin leads to a dose-dependent increase in homocysteine concentrations in the culture medium. nih.gov This suggests an association between immune cell proliferation and homocysteine production. nih.gov

Furthermore, homocysteine can directly stimulate PBMCs to secrete various cytokines. One study demonstrated that high concentrations of homocysteine increased the secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as the chemokine RANTES, by mitogen-stimulated PBMCs. frontiersin.org Conversely, the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10) was suppressed. frontiersin.org These findings provide a direct link between elevated homocysteine levels and the promotion of an inflammatory state. frontiersin.org

Table 3: Effects of Homocysteine on Peripheral Blood Mononuclear Cells (PBMCs)

Experimental Condition Key Research Findings
Mitogen-stimulated PBMCs Dose-dependent accumulation of homocysteine in the culture supernatant. nih.gov
Mitogen-stimulated PBMCs exposed to high homocysteine concentrations Increased secretion of IL-1β, IL-6, and RANTES; decreased secretion of IL-10. frontiersin.org

Neural Cell Models (e.g., Neural Progenitor Cells, Astrocytes)

The neurotoxic effects of homocysteine have been investigated using various in vitro neural cell models. These studies have helped to elucidate the mechanisms by which hyperhomocysteinemia may contribute to neurodegenerative diseases and cognitive impairment. nih.gov

Research on cultured hippocampal neurons has shown that homocysteine can induce apoptosis (programmed cell death). dtic.mil This process involves DNA strand breaks and the activation of poly-ADP-ribose polymerase (PARP). dtic.mil Homocysteine also increases the vulnerability of these neurons to excitotoxic injury, a mechanism implicated in various neurological disorders. dtic.mil

Studies using neural stem cells (NSCs) have revealed that homocysteine can decrease their proliferation and viability. researchgate.net It can also enhance autophagy in NSCs, which, when excessive, can be detrimental to their survival and function, particularly in the context of ischemic injury. researchgate.net In neural progenitor cells (NPCs), homocysteine has been shown to inhibit proliferation.

Astrocytes, a type of glial cell that supports neuronal function, are also affected by homocysteine. In co-culture models, levodopa-treated astrocytes were found to release increased amounts of homocysteine, which in turn induced apoptosis in co-cultured NPCs. This suggests an indirect mechanism by which homocysteine can be detrimental to neurogenesis.

Table 4: Effects of Homocysteine on Neural Cell Models

Cell Type Model Key Research Findings
Hippocampal Neurons Rat primary cultures Induced apoptosis and increased vulnerability to excitotoxicity. dtic.mil
Neural Stem Cells (NSCs) Primary cultures Decreased proliferation and viability; enhanced autophagy. researchgate.net
Neural Progenitor Cells (NPCs) Isolated from subventricular zone Inhibited proliferation.
Astrocytes Co-cultured with NPCs Increased homocysteine release (when treated with levodopa), leading to NPC apoptosis.

Mammary Epithelial Cell Investigations

The investigation of homocysteine's effects on mammary epithelial cells has largely been conducted in the context of breast cancer, using cell lines such as MCF-7 and MDA-MB-231 as in vitro models. These studies have provided evidence that homocysteine can influence the behavior of these cells in ways that may be relevant to cancer progression.

Research has shown that treating MCF-7 (an estrogen receptor-positive breast cancer cell line) and MDA-MB-231 (a triple-negative breast cancer cell line) with homocysteine can lead to the development of multidrug resistance. This was associated with the increased expression of proteins such as P-glycoprotein (P-gp) and Bcl-2, which are known to be involved in drug efflux and apoptosis inhibition, respectively.

Furthermore, homocysteine has been shown to modulate the redox capacity of breast cancer cells. Pre-treatment of MDA-MB-231 cells with homocysteine increased their disulfide reduction capacity, suggesting that homocysteine can act as an antioxidant in this context by enhancing the cells' ability to counteract oxidative stress. mdpi.com From an epigenetic perspective, elevated homocysteine levels have been linked to the hypermethylation of the BRCA1 gene promoter in breast cancer tissues and cell lines, which could modulate the expression of this important tumor suppressor. nih.gov

Table 5: Effects of Homocysteine on Mammary Epithelial (Breast Cancer) Cell Lines

Cell Line Key Research Findings
MCF-7 and A2780 (ovarian cancer) Induced multidrug resistance to cisplatin and doxorubicin, associated with increased expression of Bcl-2 and P-gp.
MDA-MB-231 Increased the cellular redox capacity, suggesting an antioxidant effect. mdpi.com
MCF-7 and MDA-MB-231 Dose-dependent inhibition of BRCA1 and RASSF1 expression, respectively. nih.gov

Animal Models of Homocysteine Dysregulation

Animal models have been instrumental in understanding the systemic effects of elevated homocysteine levels and the causal relationship between hyperhomocysteinemia and various pathologies. These models can be broadly categorized into genetic and diet-induced models.

Genetic Models: Several genetic mouse models have been developed by targeting genes that encode key enzymes in homocysteine metabolism.

Cystathionine (B15957) β-synthase (CBS) deficiency: Mice heterozygous for a null mutation in the Cbs gene (Cbs+/-) exhibit moderate hyperhomocysteinemia, while homozygous knockout (Cbs-/-) mice have severe hyperhomocysteinemia and a much shorter lifespan. These models have been widely used to study the vascular and thrombotic complications of hyperhomocysteinemia.

Methylenetetrahydrofolate reductase (MTHFR) deficiency: Mice with a targeted disruption of the Mthfr gene have been created. Homozygous Mthfr-/- mice display developmental abnormalities and hyperhomocysteinemia. nih.gov

Methionine synthase (MS) deficiency: Homozygous disruption of the Mtr gene, which encodes MS, results in embryonic lethality, highlighting the critical role of this enzyme in early development.

Betaine-homocysteine methyltransferase (BHMT) deficiency: Mice lacking the Bhmt gene exhibit mild hyperhomocysteinemia.

Diet-Induced Models: Hyperhomocysteinemia can also be induced in animals through dietary manipulations. This approach is often used to model the more common, moderate forms of hyperhomocysteinemia seen in humans, which are frequently related to nutritional deficiencies.

High Methionine Diets: Supplementing the diet of rodents with high levels of methionine, the precursor to homocysteine, is a common method to induce hyperhomocysteinemia.

B-Vitamin Deficient Diets: Diets deficient in folate, vitamin B12, and/or vitamin B6, which are essential cofactors for homocysteine metabolizing enzymes, can lead to elevated homocysteine levels.

Combined Diets: Some studies utilize a combination of a high-methionine and B-vitamin-deficient diet to induce more severe hyperhomocysteinemia. nih.gov

These animal models have been crucial in demonstrating a causal link between hyperhomocysteinemia and conditions such as atherosclerosis, thrombosis, endothelial dysfunction, cognitive impairment, and hepatic steatosis. nih.gov For example, studies in apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, have shown that diet-induced hyperhomocysteinemia accelerates the development of atherosclerotic lesions.

Table 6: Common Animal Models of Homocysteine Dysregulation

Model Type Specific Model Key Features and Applications
Genetic Cystathionine β-synthase (Cbs) deficient mice Moderate to severe hyperhomocysteinemia; used to study vascular and thrombotic complications.
Genetic Methylenetetrahydrofolate reductase (Mthfr) deficient mice Hyperhomocysteinemia and developmental abnormalities. nih.gov
Diet-Induced High Methionine Diet Induces moderate to severe hyperhomocysteinemia in various animal species.
Diet-Induced B-Vitamin (Folate, B6, B12) Deficient Diet Models nutritional causes of moderate hyperhomocysteinemia.

Theoretical and Computational Modeling of Homocysteine Dynamics in Biological Systems

Theoretical and computational modeling provides a powerful approach to understanding the complex dynamics of metabolic pathways, including those involving homocysteine. nih.gov These models use mathematical equations and computational algorithms to simulate and analyze the behavior of biological systems, offering insights that may be difficult to obtain through experimental methods alone.

By creating mathematical representations of the enzymatic reactions in the methionine cycle and transsulfuration pathway, researchers can simulate the flow of metabolites and predict how the system will respond to various perturbations. This can include modeling the effects of genetic mutations that alter enzyme activity (as seen in CBS or MTHFR deficiency) or the impact of dietary changes in methionine, folate, or other B-vitamins.

Computational models can help to:

Simulate the concentration changes of homocysteine and related metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) over time.

Identify key control points and regulatory mechanisms within the homocysteine metabolic network.

Test hypotheses about the interplay between different metabolic pathways that intersect with homocysteine metabolism.

Predict the potential outcomes of therapeutic interventions aimed at lowering homocysteine levels.

The development of such models is central to the field of systems biology, which aims to integrate data from various sources to understand the functioning of biological systems as a whole. unl.edu As our knowledge of the molecular details of homocysteine metabolism grows, so too will the sophistication and predictive power of these computational models, aiding in the elucidation of homocysteine's role in health and disease.

Future Directions and Emerging Research Frontiers in Homocysteine Studies

Resolving Questions of Causality versus Association

A long-standing debate in homocysteine research revolves around whether elevated levels of this amino acid are a direct cause of disease or merely an associated marker of an underlying pathology. nih.govnih.gov While numerous epidemiological studies have linked hyperhomocysteinemia to a range of conditions, including cardiovascular disease and neurodegenerative disorders, the question of causality remains a subject of intense scientific discussion. nih.govbenthamdirect.com

Future research is poised to address this question through more sophisticated study designs and analytical methods. Mendelian randomization studies, which use genetic variants as instrumental variables, are becoming increasingly important in inferring causal relationships. springermedizin.de These studies can help to minimize confounding and reverse causation, providing stronger evidence for or against a causal role of homocysteine in various diseases. springermedizin.de A comprehensive literature review of Mendelian randomization studies published up to May 2024 suggests that genetically elevated homocysteine levels are associated with an increased risk for several health conditions, including certain cardiovascular and musculoskeletal diseases. springermedizin.de

Meta-analyses of genetic and prospective studies have provided strong evidence that the association between homocysteine and cardiovascular disease is causal. nih.govbmj.comproquest.com These analyses have shown that a mutation in the MTHFR gene, which leads to increased homocysteine levels, is associated with a higher risk of ischemic heart disease, deep vein thrombosis, and stroke. bmj.com The consistency of findings between genetic studies and prospective observational studies strengthens the argument for a causal relationship. nih.govbmj.comproquest.com

However, the results of large-scale intervention trials using B vitamins to lower homocysteine levels have been mixed, leading to continued debate. mdpi.comnih.gov This discrepancy may be due to the complex nature of the diseases studied and the possibility that the pathological effects of homocysteine may not be fully reversible by the time of intervention. mdpi.com Future research will need to focus on identifying the specific circumstances under which lowering homocysteine levels is most beneficial and whether there are critical windows for intervention.

Developing Personalized Research Approaches Based on Genetic and Metabolic Profiles

The recognition that individual genetic and metabolic variations can significantly influence homocysteine metabolism is paving the way for more personalized research and therapeutic approaches. frontiersin.orgnih.gov Genetic testing can identify individuals with mutations in genes such as MTHFR, which are crucial for homocysteine metabolism. sequencing.comgenebygene.com Variants in the MTHFR gene can impair the function of the enzyme it codes for, leading to elevated homocysteine levels, particularly in individuals with low folate status. thecalculatedchemist.com

Understanding an individual's genetic predisposition allows for the development of tailored interventions. sequencing.com For instance, individuals with specific MTHFR mutations may benefit from targeted supplementation with methylated forms of B vitamins. thecalculatedchemist.com This personalized approach moves beyond a one-size-fits-all strategy and considers the unique genetic makeup of each individual. sequencing.comgenebygene.com

Metabolic profiling, or metabolomics, is another key component of this personalized approach. By analyzing the levels of various metabolites in the body, researchers can gain a more comprehensive understanding of an individual's metabolic state and how it is influenced by both genetic and environmental factors. nih.gov This can help to identify specific metabolic pathways that are disrupted and to develop interventions that are tailored to correct these imbalances. The integration of genetic and metabolic data will be crucial for developing precision nutrition strategies aimed at optimizing homocysteine metabolism and reducing disease risk. frontiersin.org

Future research in this area will likely focus on identifying novel genetic variants that influence homocysteine levels and on elucidating the complex interplay between genes, diet, and lifestyle in determining an individual's metabolic phenotype. This will require the use of large-scale population studies and the application of advanced bioinformatic tools to analyze the vast amounts of data generated.

Exploring the Interplay with Novel Biomarkers and Multi-Omics Data

The complexity of the biological systems in which homocysteine is involved necessitates a move beyond the study of single biomarkers. The emerging field of multi-omics, which integrates data from genomics, proteomics, metabolomics, and other "omics" disciplines, offers a powerful approach to unraveling the intricate molecular networks that are perturbed in the context of elevated homocysteine levels. nih.govresearchgate.netpharmafeatures.com

By combining different layers of biological information, researchers can gain a more holistic view of disease processes and identify novel biomarkers and therapeutic targets. pharmafeatures.commdpi.com For example, integrating metabolomic and proteomic data from individuals with mild cognitive impairment and Alzheimer's disease has the potential to identify specific cellular pathways and new biomarkers associated with disease progression. nih.gov This integrated approach can reveal how elevated homocysteine levels impact not just a single pathway, but a whole network of interconnected molecular events. researchgate.net

Future research will increasingly utilize multi-omics strategies to understand the systemic effects of hyperhomocysteinemia. nih.gov This will involve the use of advanced computational methods to integrate and analyze large and complex datasets. researchgate.net The goal is to move from a linear understanding of cause and effect to a more nuanced appreciation of the complex web of interactions that underlie health and disease. pharmafeatures.com This systems-level understanding is essential for the development of more effective and targeted therapeutic interventions. nih.govmdpi.com

The identification of novel biomarkers through multi-omics approaches could also lead to improved diagnostic and prognostic tools. For instance, the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) has been suggested as a more sensitive indicator of atherosclerosis than homocysteine levels alone. nih.gov The discovery of such biomarkers will be crucial for identifying individuals at high risk and for monitoring the effectiveness of interventions.

Detailed Elucidation of Cell-Type and Tissue-Specific Mechanisms

It is becoming increasingly clear that the effects of homocysteine are not uniform throughout the body. Different cell types and tissues exhibit varying degrees of susceptibility to the toxic effects of this amino acid, and the underlying mechanisms of damage can also differ. nih.gov For example, in the nervous system, homocysteine is considered a neurotoxin that can exert its effects through the overactivation of glutamate (B1630785) receptors. nih.govresearchgate.net In contrast, in the cardiovascular system, homocysteine is thought to contribute to endothelial dysfunction and the promotion of atherosclerosis. bioengineer.orgcdnsciencepub.com

Recent research has highlighted the tissue-specific accumulation of homocysteine. For instance, studies in animal models have shown that hyperhomocysteinemia can lead to a specific accumulation of homocysteine in bone tissue, which is associated with bone loss and reduced bone strength. nih.gov This suggests that bone may be particularly vulnerable to the effects of elevated homocysteine.

Future research will need to focus on elucidating the specific molecular mechanisms by which homocysteine exerts its effects in different cell types and tissues. This will require the use of advanced cell and molecular biology techniques, as well as animal models that can recapitulate the tissue-specific pathologies observed in humans. A deeper understanding of these cell-type and tissue-specific mechanisms is essential for developing targeted therapies that can protect vulnerable tissues from the damaging effects of hyperhomocysteinemia. This includes investigating how homocysteine influences gene expression and cellular function in a context-dependent manner. dntb.gov.ua

Identification of Novel Therapeutic Targets within Homocysteine Metabolic Networks

The enzymes and pathways involved in homocysteine metabolism represent promising targets for the development of novel therapeutic interventions. benthamdirect.comnih.govelsevier.com While B vitamin supplementation is the current mainstay for lowering homocysteine levels, a deeper understanding of the metabolic network could reveal new targets for pharmacological intervention. nih.govelsevier.com

The key enzymes in homocysteine metabolism, such as cystathionine (B15957) β-synthase (CBS) and methionine synthase (MS), are potential targets for drugs that could enhance their activity or expression. cdnsciencepub.comnih.gov Modulating the activity of these enzymes could provide a more direct way of controlling homocysteine levels and preventing its accumulation.

Furthermore, research is exploring the downstream consequences of impaired homocysteine metabolism, such as oxidative stress and impaired DNA repair. benthamdirect.comnih.gov Targeting these downstream pathways could offer alternative therapeutic strategies for mitigating the harmful effects of hyperhomocysteinemia. For example, interventions aimed at boosting the body's antioxidant defenses could help to counteract the oxidative stress induced by elevated homocysteine.

Q & A

Q. What experimental models are commonly used to study homocysteine thiolactone hydrochloride (HTL-HCl) in cardiovascular research?

Methodological Answer:

  • In vitro models : Human umbilical vein endothelial cells (HUVECs) are treated with HTL-HCl (0.25–1 mM) or homocysteine (1–10 mM) for 3–24 hours. Cell viability is assessed via MTT assays, measuring optical density at 570 nm with 630 nm as a reference .
  • Mechanistic focus : HTL-HCl’s role in inhibiting homocysteine incorporation into proteins via methionyl-tRNA synthetase is studied in bacterial and mammalian cell lines .

Q. How is homocysteine thiolactone synthesized and quantified in cellular systems?

Methodological Answer:

  • Synthesis : HTL-HCl is generated enzymatically by methionyl-tRNA synthetase in all cell types. In vitro, homocysteine is oxidized to HTL-HCl under controlled pH and temperature .
  • Quantification : High-performance liquid chromatography (HPLC) or mass spectrometry measures intracellular HTL-HCl levels. Validation includes comparison with standards (e.g., 25 µL sample solutions at 10 mM) .

Q. What assays are used to evaluate oxidative stress induced by homocysteine derivatives?

Methodological Answer:

  • ROS detection : 2’,7’-dichlorofluorescin diacetate (DCFH-DA) is used in ARPE-19 cells. Fluorescence intensity correlates with reactive oxygen species (ROS) production .
  • Lipid peroxidation : Thiobarbituric acid-reactive substances (TBARS) assay quantifies malondialdehyde (MDA) levels, with oxLDL (65.97 ± 6.26 nM MDA) as a positive control .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in homocysteine-induced cytotoxicity across studies?

Methodological Answer:

  • Dose-dependent effects : Lower HTL-HCl concentrations (0.25–0.5 mM) may promote endothelial dysfunction without overt cytotoxicity, while ≥1 mM reduces HUVEC viability by >50% after 24 hours .
  • Cell-type specificity : ARPE-19 retinal cells show increased apoptosis (Annexin V staining) and α-SMA gene expression under HTL-HCl exposure, unlike some epithelial cells, highlighting tissue-specific responses .
  • Controls : Include N-acetylcysteine (NAC, 5 mM) to counteract ROS and validate oxidative pathways .

Q. What signaling pathways are implicated in homocysteine thiolactone-mediated vascular pathology?

Methodological Answer:

  • NF-κB activation : HTL-HCl upregulates pro-inflammatory cytokines (e.g., IL-6, TNF-α) in ARPE-19 cells, measured via qPCR and ELISA. Inhibitors like BAY 11-7082 (10 µM) block this pathway .
  • VEGF induction : HTL-HCl promotes VEGF secretion in co-cultures of retinal pigment epithelium (RPE) and macrophages, assessed via Western blot or immunofluorescence .

Q. How can in vitro findings on homocysteine toxicity be extrapolated to in vivo models?

Methodological Answer:

  • Animal models : ApoE⁻/⁻ mice fed high-methionine diets show elevated plasma HTL-HCl and aortic plaque formation, correlating with human cardiovascular risk .
  • Biomarker validation : Serum homocysteine levels >15 µmol/L in humans correlate with endothelial dysfunction, validated via flow-mediated dilation (FMD) studies .

Q. What methodological considerations are critical for studying homocysteine’s role in neurodegenerative diseases?

Methodological Answer:

  • Blood-brain barrier (BBB) models : Primary murine brain endothelial cells treated with HTL-HCl (100–500 µM) assess permeability via trans-endothelial electrical resistance (TEER) .
  • Clinical correlations : Plasma homocysteine levels in Alzheimer’s patients are monitored alongside cognitive scores (e.g., MMSE) and BDNF levels in intervention studies .

Data Analysis & Contradictions

Q. How do researchers address conflicting data on homocysteine’s dual role as a biomarker and direct pathogen?

Methodological Answer:

  • Meta-analysis : Aggregate data from 27 studies show a 1.6–1.8 odds ratio for cardiovascular disease per 5 µmol/L homocysteine increase. Adjust for confounding variables (e.g., folate deficiency) via multivariate regression .
  • Mechanistic vs. associative studies : Differentiate between HTL-HCl’s direct toxicity (e.g., protein modification) and homocysteine’s association with vascular inflammation using knockout models (e.g., MTHFR⁻/⁻ mice) .

Q. What statistical approaches resolve variability in homocysteine assay results?

Methodological Answer:

  • Standardization : Use NIST-validated reference materials for HPLC and mass spectrometry .
  • Inter-laboratory validation : Participate in external quality assurance programs (e.g., ERNDIM) to harmonize homocysteine measurements across cohorts .

Safety & Compliance

Q. What safety protocols are essential for handling homocysteine derivatives in vitro?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves (tested for chemical permeation) and lab coats. Avoid latex due to poor resistance .
  • Ventilation : Work in fume hoods when preparing stock solutions (e.g., 10 mM HTL-HCl in PBS) to prevent inhalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.